methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been reported . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Molecular Structure Analysis
The molecular structure of related compounds has been provided by Sigma-Aldrich. For example, the linear formula of “(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid” is C17H17O3N1 and that of “(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid” is C11H13O3N1 .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Methyl 2-(4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate has shown potential in antimicrobial and antioxidant applications. Synthesized benzoxazinyl pyrazolone arylidenes, derived from this compound, demonstrated significant in vitro antimicrobial and antioxidant activity. This suggests its relevance in developing treatments against microbial infections and oxidative stress-related disorders (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis of Spiroheterocycles
The chemical structure of this compound allows for its use in synthesizing various spiroheterocycles. These compounds have potential applications in medicinal chemistry and drug development, given their unique structural features (Ahmed, 1993).
Development of Imidazoquinolines
Interactions of similar benzoxazinone derivatives with acetonitriles have led to the synthesis of imidazoquinolines, which are compounds with significant pharmaceutical interest. These compounds are produced in high yields and have potential applications in developing new therapeutic agents (Iminov et al., 2008).
COX-2/5-LOX Inhibitory Activity
Certain derivatives of this compound have been synthesized and tested for COX-2/5-LOX inhibitory activity. These findings indicate potential applications in developing anti-inflammatory and analgesic agents (Reddy & Rao, 2008).
Synthesis of Benzoxazines
Research has explored the synthesis of various benzoxazine derivatives using this compound. These compounds have potential applications in material science and as intermediates in organic synthesis (Chioccara & Novellino, 1985).
Catalytic Synthesis Applications
This compound has also been involved in catalytic synthesis processes, such as palladium-catalyzed oxidative aminocarbonylation-cyclization, leading to the formation of novel benzoxazine derivatives. These processes have relevance in organic synthesis and the development of new chemical entities (Gabriele et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit various pharmacological activities, suggesting a broad range of potential targets .
Biochemical Pathways
Similar compounds have been reported to be involved in the detoxification of benzoxazinoids , suggesting that this compound may also interact with these pathways.
Result of Action
Similar compounds have shown superior activity against certain cell lines , suggesting that this compound may also have significant biological effects.
Properties
IUPAC Name |
methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)11-15-13-22-17-10-6-5-9-16(17)19(15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMMZVSKHVJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331415 |
Source
|
Record name | methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861212-96-6 |
Source
|
Record name | methyl 2-(4-benzyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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